trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: is a bicyclic ester compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays.
Comparison with Similar Compounds
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: can be compared with other bicyclic esters, such as:
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: Similar in structure but may differ in stereochemistry.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an additional nitrogen atom, which can alter its reactivity and applications.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (1S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
VQWDWFRQNVCVBK-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)C1C[C@H]2[C@H](C1)O2 |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 |
Origin of Product |
United States |
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